molecular formula C19H33O4P B1329378 Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate CAS No. 976-56-7

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate

Cat. No.: B1329378
CAS No.: 976-56-7
M. Wt: 356.4 g/mol
InChI Key: GJDRKHHGPHLVNI-UHFFFAOYSA-N
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Description

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate is an organophosphorus compound with the molecular formula C19H33O4P. It is known for its antioxidant properties and is used in various chemical reactions and industrial applications. The compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of approximately 122°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis, to confirm its purity and composition .

Chemical Reactions Analysis

Types of Reactions: Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and materials. This antioxidant action is facilitated by the presence of the hydroxyl group and the bulky tert-butyl groups, which stabilize the resulting radicals .

Comparison with Similar Compounds

  • Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate
  • Diethyl 3,5-di-tert-butyl-4-hydroxybenzyl phosphate
  • Diethyl 3,5-di-tert-butyl-4-hydroxyphenylphosphonate

Comparison: this compound is unique due to its specific combination of tert-butyl groups and the phosphonate ester functionality. This combination imparts distinct antioxidant properties and reactivity compared to other similar compounds. For instance, Diethyl 3,5-di-tert-butyl-4-hydroxybenzyl phosphate has a similar structure but differs in its reactivity and applications due to the presence of a phosphate group instead of a phosphonate .

Properties

IUPAC Name

2,6-ditert-butyl-4-(diethoxyphosphorylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33O4P/c1-9-22-24(21,23-10-2)13-14-11-15(18(3,4)5)17(20)16(12-14)19(6,7)8/h11-12,20H,9-10,13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRKHHGPHLVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061356
Record name Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

976-56-7
Record name Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
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Record name Diethyl 3,5-di-t-butyl-4-hydroxybenzylphosphonate
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Record name Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, diethyl ester
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Record name Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
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Record name Diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
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Record name DIETHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLPHOSPHONATE
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Synthesis routes and methods I

Procedure details

3.2 g of HTMP (hydroxymethylpiperidine), 52.3 g of paraformaldehyde and 206.3 g of 2,6-di-tert-butylphenol are rendered inert and are initially introduced at 60° C. under reduced pressure into a double-jacketed flask with an outlet at the bottom, a baffle, an impeller stirrer and a sublevel air lock for gas introduction. 52 g of dimethylamine gas are introduced at this temperature and the mixture is stirred at 85° C. for 1 hour. Addition of 332 g of triethyl phosphite is then carried out, after which the reaction mixture is kept at 115° C. for 4 hours. Working-up: distillation of triethyl phosphite and dimethylamine under reduced pressure and crystallization of the residue from ligroin yield 320 g of product (90%), melting point 114° C.
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
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52.3 g
Type
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206.3 g
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reactant
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52 g
Type
reactant
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Quantity
332 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

20.63 g (100 mmol) of 2,6-di-tert-butylphenol, 5.22 g (174 mmol) of paraformaldehyde, 6.1 g (45 mmol) of 33% ethanolic dimethylamine and 26 ml (=24.7 g) of N,N-dimethylformamide are heated at 50° C. under nitrogen for 1 hour in a sulfonation flask fitted with a reflux condenser and mechanical stirrer. 33.23 g (200 mmol) of triethyl phosphite are added to this mixture. It is heated under reflux at a reaction temperature of 105° C.; the conversion to the final product is 82% (HPLC). Working-up: extraction (water/methylcyclohexane) and recrystallization (methylcyclohexane). Yield: 23.0 g (65%), melting point 120° C., purity (HPLC): 98%.
Quantity
20.63 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
33.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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